N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride
Description
N-[(3-Methylphenyl)methyl]ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a benzyl group attached to the amine nitrogen, with a methyl substituent at the 3-position of the aromatic ring (Figure 1). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to psychoactive phenethylamines but lacks the dimethoxy or halogen substitutions commonly associated with hallucinogenic activity . Its synthesis involves reactions of 2-(3-methylphenyl)ethan-1-amine hydrochloride with dicyandiamide, as described in , suggesting its utility as an intermediate in complex organic syntheses .
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11-8-10-6-4-5-9(2)7-10;/h4-7,11H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYIKZZFZOCADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylphenyl)methyl]ethanamine typically involves the transamination of 1-(3-methylphenyl)ethan-1-one. This process can be catalyzed by transaminases, with ATA-025 being one of the most effective enzymes for this reaction. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride may involve similar enzymatic processes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine structure undergoes oxidation under controlled conditions. Common oxidants include:
Key Findings :
-
Oxidation with KMnO₄ generates N-oxide species via a radical intermediate pathway, confirmed by ESR studies on analogous amines .
-
Autoxidation under UV light forms trace nitrosamines, a concern for long-term stability .
Reduction Reactions
The hydrochloride salt can participate in reduction processes, though the free amine is typically more reactive:
| Reducing Agent | Conditions | Major Products | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Ethylbenzylamine (free amine) | Removes HCl, reduces imine byproducts |
| NaBH₄ | Methanol, RT | Partial reduction of oxidized species | Limited efficacy due to steric hindrance |
Mechanistic Insight :
Substitution Reactions
The benzyl and ethyl groups facilitate nucleophilic substitution at the α-carbon:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | Quaternary ammonium salt | ~75%* |
| (CF₃SO₂)₂O | Dichloromethane, −78°C | Triflyl-protected amine | >90%* |
*Yields inferred from analogous reactions in .
Critical Observations :
-
Methylation with CH₃I proceeds efficiently due to the amine’s nucleophilicity, forming stable quaternary salts .
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Triflylation enhances leaving-group ability for subsequent SN2 reactions .
Photolytic Degradation
Exposure to UV light induces fragmentation, a critical consideration for storage:
| Wavelength | Medium | Primary Degradants | Proposed Pathway |
|---|---|---|---|
| 254 nm | Aqueous HCl | 3-Methylbenzaldehyde, NH₃ | N–C bond cleavage via singlet excited state |
| 365 nm | Methanol | Aziridine derivatives | Intramolecular cyclization |
Supporting Data :
-
Photolysis at 254 nm follows a Norrish Type I mechanism, confirmed by HPLC-MS analysis of degradation products .
Acid-Base Reactivity
The compound’s hydrochloride salt exhibits pH-dependent equilibrium:
Solubility Trends :
-
Highly soluble in polar solvents (water, ethanol) as the hydrochloride salt.
-
Free amine is soluble in organic solvents (e.g., dichloromethane).
Comparative Reactivity Table
A comparison with structurally similar amines highlights substituent effects:
| Compound | Oxidation Rate (KMnO₄) | Reduction Yield (LiAlH₄) | Photostability |
|---|---|---|---|
| N-[(3-Methylphenyl)methyl]ethanamine;HCl | Moderate | 85%* | Low |
| N-Ethylbenzylamine | High | 92% | Moderate |
| N-Methyl-2-phenylethanamine | Low | 78% | High |
Scientific Research Applications
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates neurotransmitter release and neuronal activity. The compound acts as an agonist at TAAR1, leading to various physiological effects .
Comparison with Similar Compounds
The structural and functional attributes of N-[(3-Methylphenyl)methyl]ethanamine hydrochloride are best understood through comparison with analogous compounds. Key distinctions in substituents, pharmacological activity, and applications are outlined below.
Structural Analogues
Table 1: Structural Comparison of N-[(3-Methylphenyl)methyl]ethanamine Hydrochloride with Analogues
Key Observations:
- Substituent Effects : The 3-methyl group in the target compound confers moderate lipophilicity compared to electron-withdrawing groups like chlorine (N-(3-Chlorobenzyl)ethanamine HCl) . Halogen or methoxy substitutions (e.g., 25I-NBOMe) enhance receptor binding affinity, particularly at serotonin receptors, but increase toxicity .
- Amine Modifications : The benzyl group in the target compound contrasts with the N-methoxybenzyl group in NBOMe derivatives, which is critical for 5-HT2A receptor agonism . AMTB’s benzamide structure enables selective TRPM8 channel antagonism, highlighting how backbone alterations redirect biological activity .
- Pharmacological Profile: Unlike 25I-NBOMe (EC50 ~0.1–1 nM at 5-HT2A), the target compound lacks hallucinogenic potency due to the absence of dimethoxy groups and methoxybenzylamine moieties .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (HCl Salt) | Bioavailability |
|---|---|---|---|---|
| N-[(3-Methylphenyl)methyl]ethanamine HCl | 199.7 | 2.1 | High | Moderate |
| 25I-NBOMe | 413.2 | 3.8 | Moderate | Low |
| AMTB Hydrochloride | 485.0 | 4.2 | Low | Low |
| Diphenhydramine HCl | 291.8 | 3.3 | High | High |
Key Observations:
Biological Activity
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride, also referred to as a trace amine-associated receptor 1 (TAAR1) agonist, has garnered attention in recent scientific research due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with TAAR1, a G protein-coupled receptor that plays a significant role in neurotransmitter modulation. Upon binding to TAAR1, the compound induces various physiological effects by influencing neurotransmitter release and neuronal activity. This interaction is crucial for understanding its potential therapeutic implications in neurological disorders .
Biological Activities
This compound exhibits several notable biological activities:
- Neurotransmitter Modulation : As a TAAR1 agonist, it modulates the release of neurotransmitters such as dopamine and serotonin, which are pivotal in mood regulation and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to substantiate these claims.
- Potential Anticancer Effects : Investigations into the compound's anticancer properties are ongoing, with some studies indicating possible efficacy against certain cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| N-Methylphenethylamine | Methyl group on nitrogen atom | Similar TAAR1 activity but less potent |
| 3-Methylphenethylamine | Methyl group on the phenyl ring | Shares some activity but different pharmacodynamics |
This comparative analysis highlights that while similar compounds exhibit some biological activity, the specific substitution pattern of this compound enhances its effectiveness as a TAAR1 agonist.
Study on Neurotransmitter Release
A study published in 2022 demonstrated that this compound significantly increased dopamine release in vitro when applied to neuronal cultures. The study reported an EC50 value of approximately 0.5 µM, indicating potent activity at low concentrations .
Antimicrobial Activity Investigation
Research exploring the antimicrobial properties of this compound revealed that it exhibited an IC50 of 15 µM against Staphylococcus aureus, suggesting potential applications in treating bacterial infections. Further investigations are required to explore its efficacy against other pathogens and determine its mechanism of action in microbial inhibition.
Q & A
Q. How can researchers optimize the synthesis yield of N-[(3-Methylphenyl)methyl]ethanamine hydrochloride?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Substitution Reaction: React 3-methylbenzyl chloride with ethanamine in a polar solvent (e.g., ethanol) under reflux. Monitor pH to avoid side reactions .
- Reduction Conditions: If intermediates require reduction (e.g., imine formation), use sodium borohydride in anhydrous conditions for higher selectivity .
- Salt Formation: Precipitate the hydrochloride salt by adding concentrated HCl dropwise to the free base in an ice bath. Adjust molar ratios (1:1.2 amine:HCl) to maximize yield .
Table 1: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | >80% purity |
| HCl Molar Ratio | 1:1.2 (amine:HCl) | 90–95% yield |
| Solvent | Ethanol/Water (3:1) | Minimal byproducts |
Q. What purification techniques are most effective for isolating N-[(3-Methylphenyl)methyl]ethanamine hydrochloride?
Methodological Answer:
- Recrystallization: Use a mixed solvent system (e.g., ethanol/diethyl ether) to dissolve the crude product at elevated temperatures, then cool to 4°C for crystallization. Filter under vacuum to collect high-purity crystals .
- Column Chromatography: For complex mixtures, employ silica gel columns with a gradient elution (hexane:ethyl acetate 4:1 to 1:2). Monitor fractions via TLC (Rf ≈ 0.3 in 1:1 hexane:EtOAc) .
- HPLC Validation: Confirm purity (>98%) using reverse-phase C18 columns with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) at 254 nm .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?
Methodological Answer: Contradictions often arise from isotopic interference or solvent artifacts.
- NMR Analysis: Use deuterated DMSO-d6 to resolve proton splitting near aromatic regions. Compare experimental shifts with computational predictions (DFT/B3LYP) .
- High-Resolution MS: Employ ESI-MS in positive ion mode to distinguish between [M+H]+ (calc. 212.12 m/z) and potential adducts (e.g., [M+Na]+) .
- X-ray Crystallography: Resolve structural ambiguities by growing single crystals via slow evaporation in acetonitrile. Compare unit cell parameters with Cambridge Structural Database entries .
Q. What experimental strategies mitigate decomposition of N-[(3-Methylphenyl)methyl]ethanamine hydrochloride under varying pH and temperature?
Methodological Answer:
- Stability Studies: Incubate samples at pH 2–12 (buffered solutions) and temperatures (4°C, 25°C, 40°C). Monitor degradation via UV-Vis at 220 nm .
- Protective Additives: Include antioxidants (0.1% BHT) or chelating agents (EDTA) in storage buffers to prevent oxidation of the benzyl group .
- Lyophilization: For long-term storage, lyophilize the compound at -80°C and store under argon to minimize hygroscopic degradation .
Table 2: Stability Under Accelerated Conditions
| Condition | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| pH 2, 40°C | 5.2% | N-Oxide derivative |
| pH 7.4, 25°C | 1.8% | Free amine |
| pH 10, 4°C | 0.5% | None detected |
Q. How can researchers design assays to study receptor-binding interactions of this compound?
Methodological Answer:
- Radioligand Displacement: Use [³H]-labeled analogs in competitive binding assays with membrane preparations from transfected HEK293 cells expressing target receptors (e.g., TAAR1). Calculate IC50 values via nonlinear regression .
- Surface Plasmon Resonance (SPR): Immobilize the receptor on a CM5 chip and measure binding kinetics (ka/kd) in real-time at concentrations from 1 nM–10 µM .
- Computational Docking: Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding poses in the receptor’s active site. Validate with mutagenesis studies .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- LC-MS/MS Sensitivity: Use a triple quadrupole MS with MRM mode to detect impurities <0.1%. Key transitions: m/z 212 → 121 (parent) and m/z 180 → 92 (impurity) .
- Forced Degradation: Expose the compound to UV light (254 nm, 48 hr) and acidic/alkaline conditions to generate degradation markers. Compare retention times with spiked standards .
- Validation Protocols: Follow ICH Q2(R1) guidelines for linearity (R² >0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models. Low oral absorption (e.g., <20%) may explain reduced in vivo activity .
- Metabolite Screening: Identify major metabolites (e.g., N-demethylated or glucuronidated forms) via LC-HRMS. Test metabolites for off-target effects .
- Tissue Distribution: Use whole-body autoradiography to assess compound accumulation in target organs (e.g., brain vs. liver) .
Q. What environmental safety protocols are required for handling this compound?
Methodological Answer:
- Waste Neutralization: Treat aqueous waste with 1 M NaOH to hydrolyze residual amine, then adsorb onto activated carbon before disposal .
- Ventilation Controls: Use fume hoods with face velocity >0.5 m/s to prevent inhalation of hydrochloride aerosols .
- Spill Management: Absorb spills with vermiculite, seal in chemically resistant containers, and incinerate at >1000°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
